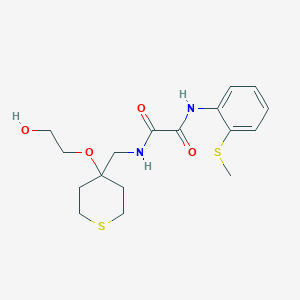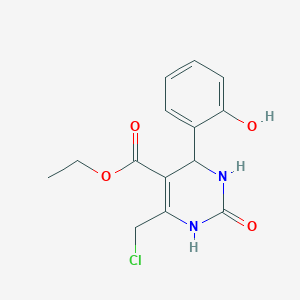
Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15ClN2O4 and its molecular weight is 310.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reaction Pathways
- Reaction Pathways with Thiophenolates : Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates to produce compounds through ring expansion and nucleophilic substitution. The reaction pathway is significantly influenced by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010).
Crystal Structures
- X-Ray Diffraction Analysis : The crystal structures of related compounds have been analyzed using X-ray diffraction, providing insights into their conformations (Kurbanova et al., 2009).
Chemical Transformations
- Base-Promoted Cascade Reactions : In the presence of strong bases, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes transformation into novel tricyclic compounds as a result of cascade reactions (Shutalev et al., 2008).
Nonlinear Optical Properties
- Nonlinear Optical and Theoretical Investigations : This compound has been explored for its nonlinear optical properties using Density Functional Theory (DFT) method, which includes equilibrium geometry and vibrational wavenumbers (Dhandapani et al., 2016).
Physical Properties
- Study of Density, Viscosity, and Ultrasonic Properties : The density, viscosity, and ultrasonic properties of derivatives of this compound have been measured in different concentrations of ethanolic solutions, helping in understanding molecular interactions in these solutions (Bajaj & Tekade, 2014).
Spectral Analysis
- Spectral Analysis using DFT Computations : Detailed analysis of FT-IR, FT-Raman spectra, and UV-Vis spectra has been performed using DFT at a specific computational level, providing insights into molecular structures and vibrational frequencies (Dr.G. Shakila & Dr.H. Saleem, 2018).
Antibacterial Activity
- Antibacterial Agent Synthesis : The compound has been used in the synthesis of novel derivatives with potential antibacterial properties, showing moderate activity against various bacteria (Balaji et al., 2013).
Comparative Binding Analysis
- Binding Interaction with Bovine Serum Albumin : Studies have been conducted to understand the binding interaction of derivatives of this compound with bovine serum albumin, revealing information about binding constants and molecular interactions (Pisudde et al., 2018).
Propiedades
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-2-21-13(19)11-9(7-15)16-14(20)17-12(11)8-5-3-4-6-10(8)18/h3-6,12,18H,2,7H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUARUFRBXLOCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2612428.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2612433.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
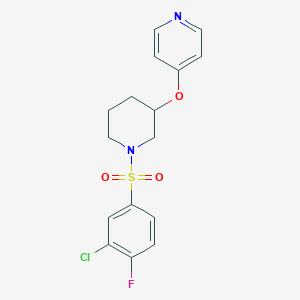
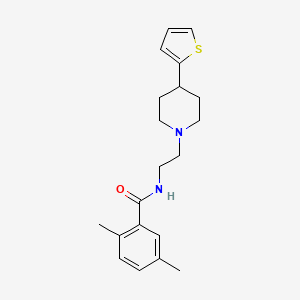


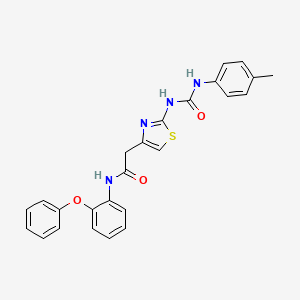
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
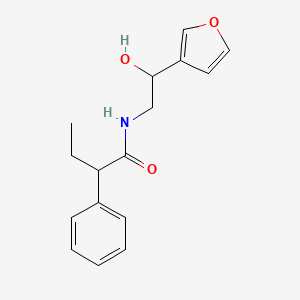
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)
